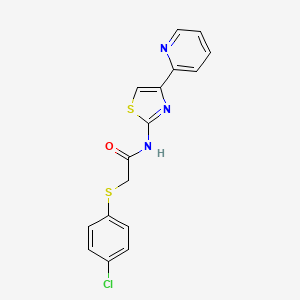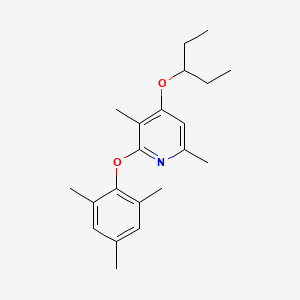
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, (1R,5S)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacokinetics Study
A Phase 1 study was conducted to investigate the pharmacokinetics, safety, and tolerability of CP-601927 in healthy Japanese subjects . This was the first clinical trial to be conducted in Japanese subjects. The study evaluated the pharmacokinetics, safety, and tolerability of single and multiple doses of CP-601927 in healthy, non-smoking subjects .
Safety and Tolerability
The safety and tolerability of CP-601927 were also evaluated in the Phase 1 study . The study was designed as a randomized, subject- and investigator-blind, sponsor-open, placebo-controlled, single- and multiple-dose study .
Single Dosing
In the same study, single doses of CP-601927 (1, 2, or 3 mg) were given as oral 1 mg tablets . The primary outcome measures included Cmax, AUClast, AUC0-12, Tmax, and as data permit AUCinf, t1/2, CL/F, Vd/F after single dose of 1 mg, 2 mg, and 3 mg CP-601927 .
Multiple Dosing
Multiple doses of CP-601927 were also evaluated in the study . Multiple doses of CP-601927 were given as 2 mg BID (4 mg/day) as oral 1 mg tablets for 7 days .
Augmentation of Antidepressant Therapy
CP-601927 has been studied for its efficacy and safety in the augmentation of antidepressant therapy (ADT) in patients with Major Depressive Disorder (MDD) . The study used the Montgomery Asberg Depression Rating Scale (MADRS) to evaluate the efficacy of CP-601927 compared to placebo .
Treatment of Major Depressive Disorder
The same study also evaluated CP-601927 for the treatment of Major Depressive Disorder (MDD) . The study was a randomized, double-blind, placebo-controlled study of the efficacy and safety of CP-601927 augmentation of ADT in MDD .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
CP-601927, also known as “1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, (1R,5S)-” or “CP-601,927”, is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of nicotinic acetylcholine receptor, which is a kind of ionotropic receptor that is activated by the neurotransmitter acetylcholine.
Mode of Action
As a partial agonist, CP-601927 binds to the α4β2 nAChR and induces a submaximal response compared to a full agonist . This interaction results in the opening of the ion channel, allowing the flow of ions across the cell membrane, which can lead to various downstream effects depending on the specific type of cell and its location.
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including memory, cognition, and mood regulation .
Pharmacokinetics
It is known to have good brain penetration , which is crucial for its potential therapeutic effects in the central nervous system.
Result of Action
CP-601927 has been shown to have antidepressant-like properties in animal models . This suggests that its action on α4β2 nAChRs could lead to changes in neuronal activity and neurotransmitter release that are associated with mood regulation .
Action Environment
The efficacy and stability of CP-601927 could potentially be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual, their overall health status, and other concurrent medications could influence the compound’s action and efficacy . .
Propriétés
IUPAC Name |
(1S,8R)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBTWYQAWEZHH-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, (1R,5S)- | |
CAS RN |
357425-02-6 | |
| Record name | CP-601927 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-601927 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CP-601927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI5LR1EU47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



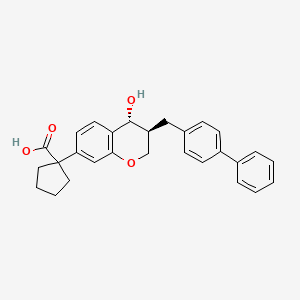


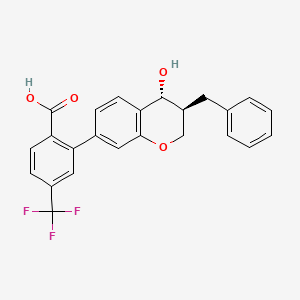
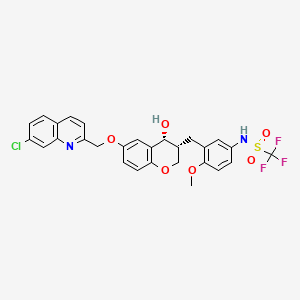
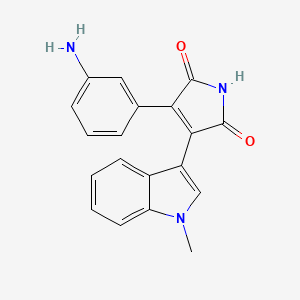
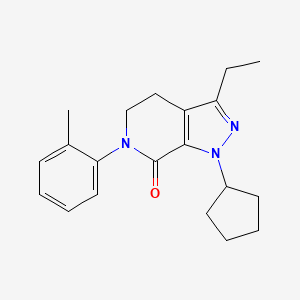
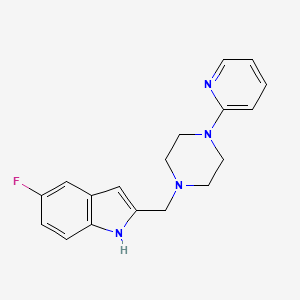
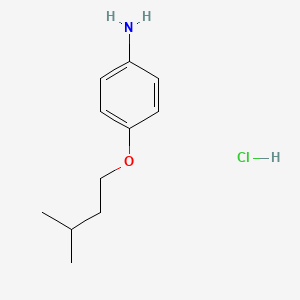

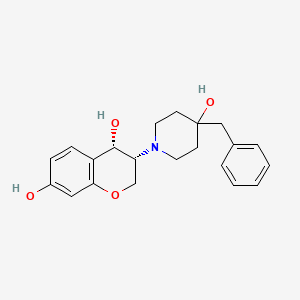
![(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine](/img/structure/B1669479.png)
